Pyrocatechol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

pyrocatechol sulfate metabolite biological role

Experimental Data & Analytical Protocols

For researchers aiming to detect and quantify pyrocatechol sulfate, the following methodologies from recent studies provide a reliable foundation.

Table: Key Experimental Parameters from Peer-Reviewed Studies

| Study Context | Sample Type | Analytical Platform | Key Sample Preparation & Workflow Steps |

|---|

| Severe Alcohol Use Disorder (sAUD) [1] [2] | Human Plasma | Non-targeted Liquid Chromatography-Mass Spectrometry (LC-MS) | 1. Blood sample collection from patients and healthy controls. 2. Plasma separation. 3. Protein precipitation (e.g., with methanol). 4. Analysis by LC-MS in multiple ionization modes (e.g., positive/negative electrospray ionization). 5. Data processing with multivariate statistics (PCA, sPLS-DA). | | Chronic Kidney Disease (CKD) [3] | Rat Plasma, Liver, Heart, Kidney Tissue | Ultra Performance LC-MS (UPLC-QToF/MS) | 1. Sample homogenization (for tissues). 2. Metabolite extraction. 3. Analysis by UPLC-QToF/MS with alternating low/high collision energy. 4. Metabolite identification using online databases and validation with standards. |

The relationship between dietary intake, gut microbiota, and the systemic physiological effects of this compound can be visualized as a pathway.

Research Implications and Future Directions

The identification of this compound as a modulator of biological systems opens several avenues for applied research.

- Therapeutic Monitoring in sAUD: Its correlation with psychological symptoms suggests this compound could be a valuable biomarker for monitoring patient status during alcohol withdrawal and evaluating the efficacy of new therapeutic interventions aimed at modulating the gut-brain axis [1] [2].

- Toxin Reduction in CKD: In chronic kidney disease, strategies to reduce gut-derived uremic toxins are a key research focus. The evidence that AST-120 (a carbon adsorbent) reduces this compound levels in animal models validates it as a target for interventions designed to lower the toxin burden and mitigate associated comorbidities, such as cardiovascular disease [3].

- Mechanistic Studies: While associations are clear, the exact molecular mechanisms through which this compound influences brain function or contributes to cellular toxicity remain to be fully elucidated. Future research should focus on identifying its specific molecular targets and signaling pathways.

References

pyrocatechol sulfate gut microbiome research

Pyrocatechol Sulfate at a Glance

The table below summarizes the core characteristics of this microbial metabolite:

| Attribute | Description |

|---|---|

| Chemical Nature | Phenolic sulfate metabolite [1] [2] |

| Origin | Dietary precursors (e.g., berries) metabolized by the gut microbiota [1] [2] |

| Biological Relevance | Potential modulator of brain health and cardiomyocyte function [1] [2]; Associated with fear extinction learning in preclinical models [3] |

| Research Applications | Potential urinary biomarker for kidney function, dialytic clearance, whole grain intake, and habitual coffee consumption [1] [2] |

A Model Experimental Protocol

The following diagram outlines a representative methodology for investigating host-cell interactions with sulfate-reducing bacteria (SRB), which are relevant to the production of sulfated metabolites like this compound. This protocol is adapted from a study that activated the Notch signaling pathway using Desulfovibrio vulgaris (DSV) [4].

Experimental workflow for studying host-SRB interactions.

Key Methodological Details [4]:

- Bacterial Culture: Desulfovibrio vulgaris is grown anaerobically in LeGall's media for approximately 72 hours at 37°C. Bacteria are counted and resuspended in phosphate-buffered saline (PBS) before infection.

- Host Cell Culture: Macrophage (e.g., RAW 264.7) or epithelial (e.g., HCT116) cell lines are cultured without antibiotics prior to infection. Primary Bone Marrow-derived Macrophages (BMMs) are also used.

- Infection: Host cells are infected with DSV at various Multiplicities of Infection (MOI) for different time periods to establish dose- and time-response relationships.

- Pathway Inhibition: Cells are pretreated with DAPT, a gamma-secretase inhibitor, or transfected with Notch-specific siRNA to inhibit the Notch signaling pathway.

- Analysis: The expression of Notch signaling proteins (Notch1 receptor, NICD), downstream targets (p21), and inflammatory markers (pro-IL-1β, SOCS3) is analyzed via Western blot. Cell-free supernatants from infected macrophages can be used to stimulate uninfected cells to test for paracrine signaling.

Research Context and Implications

This compound is part of a broader class of gut-derived metabolites being studied for their systemic effects. Research into the gut-brain axis has revealed that microbial metabolites, including this compound, can influence brain function, including fear extinction learning, and may play a role in neurological disorders [3] [5]. Furthermore, other sulfated metabolites, such as p-cresol sulfate (pCS) and indoxyl sulfate (IS), are well-studied in the context of chronic kidney disease (CKD), where they act as protein-bound uremic toxins that promote inflammation and disease progression [6].

The experimental protocol highlighted above demonstrates how sulfate-reducing bacteria (SRB) can directly engage host signaling pathways, providing a mechanistic framework that could be relevant to understanding the biological activities of their sulfated metabolites [4].

A Researcher's Checklist

To facilitate your research, here is a summary of key points and directions:

- Focus on Mechanisms: Prioritize experiments that elucidate the precise molecular mechanisms and receptors through which this compound exerts its observed effects on brain and other cells.

- Leverage Existing Models: The in vitro and in vivo protocols used for SRB and other sulfated metabolites (like p-cresol sulfate) serve as an excellent starting point for designing your own studies on this compound.

- Explore Therapeutic Angles: Investigate whether modulating the gut microbiota to reduce or increase the production of this compound has any therapeutic potential, similar to strategies being explored for other gut-derived metabolites.

References

- 1. 95% (H-NMR) | Sigma-Aldrich this compound [sigmaaldrich.com]

- 2. _TargetMol this compound [targetmol.com]

- 3. Microbiota-derived metabolites as drivers of gut –brain communication... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Notch Signaling Is Activated by Pathway Reducing... Sulfate [frontiersin.org]

- 5. The microbiota– gut –brain axis: pathways to better brain health. [link.springer.com]

- 6. The gut tango in the progression of chronic kidney... microbiome [translational-medicine.biomedcentral.com]

Pyrocatechol Sulfate as a Biomarker of Kidney Function

Pyrocatechol sulfate has been identified as a potential biomarker for kidney function. The table below summarizes its performance compared to other metabolites from a 2019 study that used untargeted metabolomics on plasma samples [1] [2].

| Metabolite | Area Under the ROC Curve (AUROC) | Role and Significance |

|---|---|---|

| This compound | 0.888 | Identified patients with a single kidney more accurately than creatinine [1] [2]. |

| TMAP | 0.815 | A novel biomarker; outperformed creatinine and was most robust for measuring dialytic clearance [1] [2]. |

| Creatinine | 0.745 | Standard clinical biomarker; used for comparison [1] [2]. |

| Indoxyl sulfate | Information missing | A known gut-derived uremic toxin associated with cardiovascular events in ESRD [2]. |

| p-cresyl sulfate | Information missing | A known gut-derived uremic toxin [2]. |

The study concluded that a panel of several metabolites provided the best prediction, with a combined AUROC of 0.937 for identifying patients with reduced kidney function [2].

General Workflow for Metabolomic Biomarker Discovery

The discovery of this compound as a biomarker followed a typical untargeted metabolomics workflow. The diagram below outlines the key stages of this process.

Figure 1: A generalized workflow for metabolomic biomarker discovery using liquid chromatography-mass spectrometry (LC-MS).

- Sample Collection and Cohorts: The research analyzed plasma from multiple patient groups, including healthy controls, patients with a single kidney (living donors and transplant recipients), non-dialysis chronic kidney disease (CKD) patients, and end-stage renal disease (ESRD) patients on various dialysis modalities [2].

- Metabolite Extraction and Data Acquisition: The study used two complementary liquid chromatography methods paired with mass spectrometry (LC-MS) to capture a wide range of metabolites: Reverse Phase Liquid Chromatography (RPLC) for non-polar molecules and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules [2].

- Data Processing and Analysis:

- Statistical Analysis: Significant differences were determined using Kruskal-Wallis ANOVA, with a false discovery rate (FDR) correction (q < 0.05) [2].

- Multivariate Analysis: Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) was used to identify metabolites that best distinguished between patient groups and controls [2].

- Biomarker Performance: The diagnostic power of significant metabolites was evaluated using Receiver Operating Characteristic (ROC) curve analysis, which produces the AUROC values [1] [2].

Limitations and Further Research

- Lack of Detailed Protocols: The search results describe the overall methodology but do not provide the fine-grained technical details needed to replicate the experiments fully, such as specific LC gradients, MS instrument settings, or detailed metabolite extraction procedures.

- Pathway and Mechanism: The biological pathways involving this compound and its role as a uremic toxin are not detailed in the available sources. Therefore, a signaling pathway diagram cannot be constructed with the current information.

- Chemical Properties: this compound is a phenolic metabolite linked to food intake (like berries and coffee) and gut microbiota activity [3].

References

pyrocatechol sulfate solubility and stability

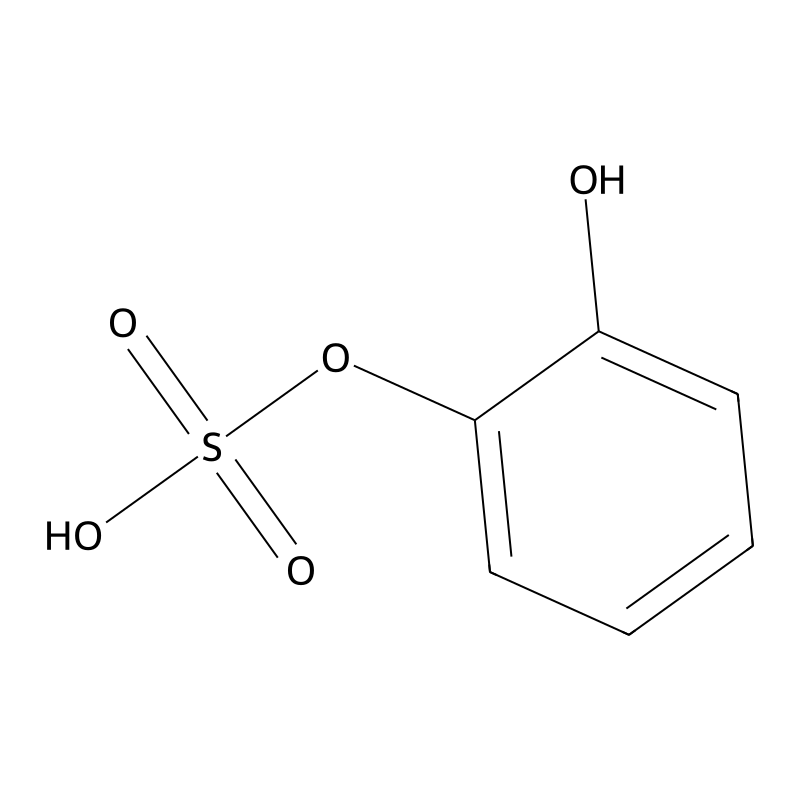

Chemical Identity and Basic Properties

The table below summarizes the core identifying information and the limited available data for pyrocatechol sulfate.

| Property Category | Details |

|---|

| IUPAC Name / Synonyms | • (2-Hydroxyphenyl)oxidanesulfonic acid • 2-Hydroxyphenyl hydrogen sulfate • 1,2-Benzenediol, 1-(hydrogen sulfate) [1] [2] [3] | | CAS Number | 4918-96-1 [2] [3] | | Molecular Formula / Weight | C6H6O5S / 190.17 g·mol⁻¹ [1] [2] [3] | | Appearance | White solid [1] | | Storage & Handling | Store at 2-8°C [1] [2]. It is classified as a combustible solid and can cause skin and eye irritation [1]. | | Solubility Data | Information not found in the search results. | | Stability Data (e.g., pH, thermal) | Detailed quantitative information not found in the search results. |

Key Data Gaps and Alternative Strategies

A major challenge is the absence of quantitative solubility and stability data for this compound. The parent compound, catechol (or pyrocatechol), is highly soluble in water (312 g/L at 20 °C) [4], but this cannot be directly extrapolated to the sulfate metabolite.

To proceed with your research, consider these alternative approaches:

- Consult Specialized Databases: Technical data for research chemicals is often housed in commercial scientific databases like SciFinder and Reaxys, which may have more detailed information.

- Experimental Determination: Given the lack of public data, you may need to determine the solubility and stability profiles through laboratory experiments.

- Literature on Analogues: Reviewing studies on structurally similar phenolic sulfates could provide useful, though indirect, insights.

Biological Context and Significance

Despite the lack of physicochemical data, this compound is recognized as a biologically significant molecule in metabolomics and microbiome research [1]. The following diagram illustrates its reported biological roles and origins.

Biological pathway of this compound, from origin to function, based on metabolomics research [1] [3].

Suggested Experimental Workflow

To address the data gaps, here is a proposed high-level experimental workflow for determining solubility and stability.

Proposed experimental workflow to characterize the solubility and stability of this compound.

References

pyrocatechol sulfate vs catechol properties

Chemical & Functional Comparison

The table below summarizes the core differences between catechol and pyrocatechol sulfate.

| Property | Catechol (Pyrocatechol) | This compound |

|---|---|---|

| Chemical Structure | Benzene-1,2-diol [1] | Sulfated conjugate of catechol [2] |

| IUPAC Name | Benzene-1,2-diol [1] | 2-hydroxyphenyl hydrogen sulfate [2] |

| Molecular Formula | C₆H₆O₂ [1] [3] [4] | C₆H₆O₅S [2] [5] |

| Molecular Weight | 110.11 g/mol [3] [4] | 190.17 g/mol [5] |

| CAS Number | 120-80-9 [3] [4] | 4918-96-1 [2] [5] |

| Appearance | White to brown feathery or crystalline solid [1] [3] | White solid [2] |

| Stability | Air and light sensitive, discolors upon exposure [3] | Stable when stored at 2-8°C [2] |

| Primary Role/Source | Industrial chemical precursor; naturally occurs in trace amounts [1] | Endogenous metabolite from diet (berries, coffee) and gut microbiota [2] [5] |

| Key Biological Activities | - Substrate for Catechol O-Methyltransferase (COMT) [6]

- Used in photography and as a developer [1] | - Potential biomarker for kidney function, whole grain intake, coffee consumption [2] [5]

- Modulates brain health and cardiomyocyte beating [2] [5] | | Toxicity & Handling | Toxic by ingestion and skin contact; skin irritant; suspected carcinogen [1] [3] | Warning; causes skin and eye irritation [2] |

Metabolic Relationship and Pathways

Catechol and this compound are connected through a key metabolic pathway. Catechol, whether from dietary sources or as a metabolite of benzene, can be sulfated in the body to form the more water-soluble this compound, which is then excreted in urine [2] [5]. This sulfonation reaction is a classic Phase II detoxification process, primarily catalyzed by sulfotransferase (SULT) enzymes, which increases the compound's solubility for elimination.

Metabolic pathway of catechol to this compound for excretion.

Research Context & Experimental Notes

In research, this compound is recognized as a phenolic metabolite studied in metabolomics and microbiome research [2]. Its levels in human plasma and urine are connected to food ingestion (like berries and coffee) and the condition of the gut microbiota, making it a potential biomarker for various physiological states [2] [5].

- Biomarker Research: When designing experiments to measure this compound as a biomarker, focus on plasma or urine samples. Its levels can indicate whole grain intake, habitual coffee drinking, and kidney function, as it is cleared by dialysis [2] [5].

- Handling and Storage: Commercially available this compound (≥95% purity by H-NMR) is typically supplied as a white solid and should be stored at 2-8°C to maintain stability [2]. In contrast, catechol is air and light sensitive, often turning brown and requiring storage below 30°C [1] [3].

Catechol in Biological Systems

Catechol itself is a key substrate for the enzyme Catechol O-Methyltransferase (COMT) [6]. COMT plays a critical role in the metabolism of catecholamine neurotransmitters (like dopamine and noradrenaline) and catechol drugs (like L-DOPA), transferring a methyl group to inactivate them [6]. This interaction is a major focus in neuroscience and pharmacology, particularly for treating Parkinson's disease [6].

References

pyrocatechol sulfate NMR characterization

Chemical Profile of Pyrocatechol Sulfate

The table below summarizes the key identification data for this compound from the search results, which is a foundational step before any spectroscopic analysis.

| Property | Description |

|---|---|

| IUPAC Name | This compound [1] |

| CAS Number | 4918-96-1 [1] [2] |

| Molecular Formula | C6H6O5S [1] [2] |

| Molecular Weight | 190.17 g/mol [1] [2] |

| Synonyms | 2-Hydroxyphenyl hydrogen sulfate; 1,2-Benzenediol, 1-(hydrogen sulfate) [1] |

| Appearance | Not Available (NA) [1] |

| Storage | 2-8°C (Refrigerator) [1] |

Biological Context and Role of the Precursor

Understanding the biological context of a compound can be crucial for research. The available information highlights this compound's role as a metabolite and the bioactivity of its precursor, pyrocatechol.

- Biological Role of this compound: This compound is identified as a phenolic metabolite found in human plasma and urine. It is associated with the intake of specific foods like coffee and berries, as well as the state of the gut microbiome. It's studied as a potential biomarker for kidney function, dialysis clearance, and whole grain consumption [2].

- Bioactivity of Pyrocatechol (Precursor): A study published in Scientific Reports found that pyrocatechol (also known as catechol), which is formed during the roasting of coffee beans, exhibits significant anti-inflammatory activity. The research demonstrates that it suppresses LPS-induced inflammatory responses in macrophages by a dual mechanism: inhibiting the NF-κB pathway and activating the Nrf2 pathway [3].

The following diagram illustrates this dual mechanism of action of pyrocatechol, as identified in the research [3]:

Mechanism of Pyrocatechol: Inhibits NF-κB and activates Nrf2 to suppress inflammation. [3]

References

pyrocatechol sulfate mass spectrometry analysis

Pyrocatechol Sulfate: A Primer

This compound, also known as 2-hydroxyphenyl hydrogen sulfate, is a phenolic sulfate metabolite. Here are its fundamental identifiers and properties:

| Property | Description |

|---|---|

| Molecular Formula | C₆H₆O₅S [1] |

| Systematic Name | (2-Hydroxyphenyl)oxidanesulfonic acid [2] |

| CAS Registry | Information missing |

| Appearance | White solid [2] |

| Purity (available standard) | ≥95% (H-NMR) [2] |

Structural Identifiers:

Biological Relevance & Analytical Context

This compound is recognized as a metabolite of interest in several research areas, which dictates the need for its accurate quantification and identification [2].

| Research Area | Significance of this compound |

|---|---|

| Microbiome Research | A phenolic metabolite in human plasma linked to food ingestion (e.g., berries) and gut microbiota condition [2]. |

| Biomarker Research | A potential urinary biomarker for kidney function, whole grain intake, and habitual coffee drinking [2]. |

| Drug Development | May modulate biological functions related to brain health and cardiomyocyte beating [2]. |

Parent Compound: Catechol It is important to note that this compound is derived from catechol (pyrocatechol), which has the formula C₆H₄(OH)₂ and a molar mass of 110.112 g·mol⁻¹ [3]. In biological systems, catechol can undergo sulfation to form the sulfate ester conjugate [3].

Mass Spectrometry Workflow & Data Analysis

Although a direct protocol for this compound is not available, the general workflow for analyzing such metabolites via mass spectrometry involves several key steps, from sample preparation to advanced data interpretation. The following diagram outlines this process:

General mass spectrometry workflow for metabolite analysis.

Data Pre-processing Techniques

After data acquisition, raw spectra undergo several pre-processing steps. The table below summarizes common techniques, some of which are implemented in specialized software like Cardinal for mass spectrometry imaging data [4].

| Step | Purpose | Specific Methods & Algorithms |

|---|---|---|

| Smoothing | Reduce high-frequency noise in the spectral signal. | Gaussian, Savitzky-Golay, Bilateral, and Nonlinear Diffusion filtering [4]. |

| Baseline Reduction | Remove low-frequency background signal. | SNIP clipping, convex hull estimation, and interpolation from local minima [4]. |

| Peak Picking | Identify true metabolite peaks from the spectral data. | Continuous Wavelet Transform (CWT), derivative-based, and quantile-based noise estimation [4]. |

| Spectral Alignment | Correct for small shifts in m/z values between runs. | Dynamic Time Warping (DTW) and Correlation Optimized Warping (COW) [4]. |

| Normalization | Enable comparison between samples by correcting for overall intensity differences. | Often involves normalizing intensity profiles to Euclidean unit length for clustering [5]. |

Data Analysis & Visualization Strategies

Once the data is clean, multivariate analysis and machine learning techniques are used to extract meaningful biological information.

Data analysis pathway from pre-processed data to visualization.

| Category | Technique | Application in Metabolite Analysis |

|---|---|---|

| Multivariate Analysis | PCA (Principal Component Analysis) | Unsupervised method for data reduction and exploring sample groupings [6] [5]. |

| PLS-DA (Partial Least Squares - Discriminant Analysis) | Supervised classification to identify biomarkers and separate known sample classes [6]. | |

| NMF (Non-negative Matrix Factorization) | Dimension reduction method for decomposing complex data [4]. | |

| Clustering | 1D-SOM (Self-Organizing Maps) | Groups metabolites with similar intensity profiles across conditions; provides visual pattern overview [5]. |

| K-means | Classic clustering method to group metabolite profiles [5]. | |

| Spatial Shrunken Centroids | Used in MS imaging for supervised analysis and feature selection [4]. | |

| Machine Learning | Random Forest | Ensemble learning method used for classification and regression tasks [6]. |

| Support Vector Machines (SVM) | Algorithm effective for high-dimensional data classification [6]. |

Key Considerations for Your Research

To implement a robust MS analysis for this compound, please keep the following points in mind:

- Instrument Calibration and Validation: The specific mass spectrometer settings (ionization mode, mass resolution, etc.) are critical but not detailed in the search results. You will need to optimize these parameters and validate your method for specificity, linearity, and sensitivity.

- Chromatographic Separation: Prior to MS analysis, a chromatographic step (like LC or GC) is typically used to separate this compound from other compounds in the sample. The choice of column and mobile phase is essential.

- Quantification: For accurate quantification, you will need a calibration curve created using a pure standard of this compound, such as the one available from chemical suppliers [2].

References

- 1. | C6H6O5S | CID 3083879 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 2. 95% (H-NMR) | Sigma-Aldrich this compound [sigmaaldrich.com]

- 3. Catechol - Wikipedia [en.wikipedia.org]

- 4. Cardinal 3: User guide for mass imaging analysis spectrometry [bioconductor.org]

- 5. Metabolite-based clustering and visualization of mass ... spectrometry [almob.biomedcentral.com]

- 6. Advanced Mass Analysis Spectrometry Data [numberanalytics.com]

Application Note: Analysis of Sulfated Phenolic Compounds by HPLC with PDA Detection

This application note summarizes a developed method for the separation and analysis of sulfated phenolic compounds, including pyrocatechol sulfate, using a reversed-phase HPLC system with photodiode-array (PDA) detection. The protocol is adapted from a study that prepared and characterized a large library of sulfated phenols [1].

Principle

Sulfated phenolic compounds are highly polar molecules that often exhibit poor retention and peak shape in conventional reversed-phase HPLC. This method overcomes these challenges by using a Pentafluorophenyl (PFP) stationary phase and an acidic mobile phase without ion-pairing reagents, making it compatible with mass spectrometry (MS) detection. This setup provides an efficient and robust separation for monitoring enzymatic sulfation reactions or quantifying sulfated metabolites in complex mixtures [1].

Experimental Protocol

2.1. Materials and Equipment

- HPLC System: Liquid chromatography system equipped with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

- Data Station: Computer with HPLC control and data processing software.

- Analytical Column: Pentafluorophenyl (PFP) column (e.g., 150–250 mm length, 4.6 mm internal diameter, 5 µm particle size) [1].

- Mobile Phase:

- Solvent A: Water with 0.1% (v/v) formic acid.

- Solvent B: Methanol with 0.1% (v/v) formic acid.

- Standards:

- This compound (≥95%,可作为起始物质) [2].

- Other relevant phenols and their sulfates as needed (e.g., for reaction monitoring).

2.2. Chromatographic Conditions

The parameters below are compiled from the referenced study and should be used as a starting point for method optimization [1].

- Column Temperature: 30 °C

- Flow Rate: 0.8 mL/min

- Injection Volume: 5–20 µL

- Detection Wavelength: 200–400 nm (PDA range). Specific wavelengths can be selected based on the analyte's UV spectrum.

- Gradient Program: A suggested gradient is provided in the table below.

Table 1: Recommended HPLC Gradient Program

| Time (min) | % Solvent A | % Solvent B | Elution Mode |

|---|---|---|---|

| 0 | 95 | 5 | Isocratic hold |

| 2 | 95 | 5 | Linear gradient |

| 22 | 5 | 95 | Linear gradient |

| 25 | 5 | 95 | Isocratic hold (column cleaning) |

| 26 | 95 | 5 | Linear gradient |

| 35 | 95 | 5 | Re-equilibration |

2.3. Sample Preparation

- Standard Solutions: Dissolve this compound in a suitable solvent (e.g., water, methanol, or the starting mobile phase) to prepare stock solutions. Serial dilutions are used for constructing calibration curves.

- Reaction Mixtures (for enzymatic sulfation): The method is well-suited for analyzing enzymatic sulfation reactions using aryl sulfotransferase. Typically, the reaction can be stopped by dilution or heat inactivation, followed by centrifugation and filtration before HPLC injection [1].

- Biological Samples (e.g., plasma, urine): Requires pre-treatment such as protein precipitation (e.g., with acetonitrile), centrifugation, and filtration (0.22 µm or 0.45 µm membrane) [3].

2.4. System Suitability Testing Prior to sample analysis, perform system suitability tests to ensure HPLC performance. This typically involves multiple injections of a standard solution to verify that parameters like retention time reproducibility, peak area, theoretical plates, and tailing factor meet pre-defined criteria.

Method Development and Validation Notes

The original study highlights critical factors for successfully analyzing sulfated phenols.

Separation Optimization: The research found that separation results were strongly dependent on the pH and buffer capacity of the mobile phase. While the above method uses formic acid, you may achieve different selectivity by testing other volatile acids (e.g., acetic acid) or ammonium acetate/format buffers for better MS compatibility [1].

Advantages Over Other Methods: This method was developed to avoid the drawbacks of ion-pairing liquid chromatography (IPLC), such as MS incompatibility and complex mobile phase preparation, while solving the problem of peak tailing often observed for sulfates on C18 columns [1].

Validation Parameters: For a quantitative method, the following validation characteristics should be established as per ICH guidelines [3]:

- Linearity and Range: Determine over the expected concentration range.

- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

- Accuracy: Evaluate via spike-recovery experiments.

- Limit of Detection (LOD) and Quantification (LOQ).

- Specificity: Ensure the peak of interest is free from interference.

Workflow for HPLC Analysis of this compound

The following diagram illustrates the logical workflow for analyzing this compound, from sample preparation to data interpretation.

Key Considerations for Researchers

- MS Compatibility: The use of volatile additives (formic acid, ammonium acetate) makes this method ideal for coupling with mass spectrometry for definitive analyte identification [1].

- Method Scalability: The principles can be transferred to preparative HPLC for the isolation of sulfated phenolic compounds [1].

- Lack of Specific Validation: It is crucial to note that while this compound was included in the library of characterized compounds, the referenced publication [1] does not provide fully validated parameters (e.g., LOD, LOQ, precision data) specifically for this analyte. You will need to perform this validation in your own laboratory.

References

Pyrocatechol Sulfate: Properties and Applications

Pyrocatechol sulfate (PCTS) is a phenolic sulfate metabolite with the chemical formula C₆H₆O₅S and a molecular weight of 190.17 g/mol [1] [2]. Its CAS Number is 4918-96-1 [1] [2].

The table below summarizes its known applications and biological relevance:

| Aspect | Description |

|---|---|

| Biological Role | Potential urinary biomarker for kidney function, dialysis clearance, whole grain consumption, and coffee intake [1]. |

| Food Association | Associated with intake of specific foods like berries; its level is also influenced by the gut microbiome [1]. |

| Regulatory Functions | In conjunction with other phenolic sulfates, it helps regulate biological functions related to brain health and cardiac cell rhythm [1]. |

| Analytical Application | Serves as a substrate for the enzyme sulfatase. Sulfatase catalyzes the conversion of PCTS back to pyrocatechol (PCT), a reaction utilized in designing sensing assays [3]. |

Sensing Principle for Sulfatase Activity

While a protocol for sulfation is not available, recent research details a fluorometric sensing method that uses PCTS to detect sulfatase enzyme activity [3].

- Sensing Mechanism: The assay is based on the principle that sulfatase enzyme hydrolyzes the sulfate ester bond in non-fluorescent PCTS, releasing pyrocatechol (PCT) [3].

- Fluorescence Generation: The released PCT readily reacts with (3-Aminopropyl)trimethoxysilane (DAMO) to form highly fluorescent silicon nanoparticles (Si NPs) [3]. Thus, the presence of sulfatase leads to a turn-on fluorescence signal.

- Assay Performance: This method is reported to be simple, with a clear mechanism, and offers high sensitivity and selectivity for sulfatase. It has a linear detection range of 0.2–60 U/L and a detection limit of 0.12 U/L [3].

The following diagram illustrates the workflow of this sulfatase activity assay:

References

enzymatic synthesis pyrocatechol sulfate

Pyrocatechol Background Information

The table below summarizes key chemical and physical data for pyrocatechol, which is essential foundational knowledge for any synthesis work [1] [2].

| Property | Description / Value |

|---|---|

| IUPAC Name | Benzene-1,2-diol [1] |

| Other Names | Catechol, 1,2-Dihydroxybenzene, Pyrocatechol [1] [2] |

| Chemical Formula | C₆H₆O₂ [1] |

| Molar Mass | 110.112 g·mol⁻¹ [1] |

| Appearance | White to brown feathery crystals [1] |

| Melting Point | 103 - 105 °C [1] [2] |

| Solubility in Water | 312 g/L at 20 °C / 430 g/L (commercial source) [1] [2] |

| pKa Values | 9.45, 12.8 [1] |

| Hazards | Acute toxicity (oral, dermal), Carcinogenicity, Skin corrosion/sensitization, Serious eye damage [2] |

Proposed Workflow for Protocol Development

Since a direct protocol is not available, the following general workflow outlines the key stages in developing an enzymatic synthesis method. You would need to optimize specific conditions like enzyme source, buffer, and reaction time through experimentation.

References

Application Notes: Catechol Sulfate in Research and Drug Development

1. Chemical Identity and Properties Catechol sulfate, also known as pyrocatechol sulfate, is an organic sulfuric acid derivative belonging to the class of phenylsulfates [1]. Its core structure consists of a benzene ring with a sulfate group esterified to one of the two hydroxyl groups [2].

- IUPAC Name: (2-hydroxyphenyl)oxidanesulfonic acid [1]

- Chemical Formula: C6H6O5S [1]

- CAS Number: 4918-96-1 (free acid); 149-45-1 (sodium salt) [1] [3]

- Molecular Weight: 190.174 g/mol (free acid); 314.20 g/mol (sodium salt) [1] [3]

A related and commercially available compound used in research is sodium catechol sulfate (also known as Tiron, with CAS 149-45-1), which has two sulfonate groups and is recognized for its metal-chelating and antioxidant properties [3].

2. Analytical Methods and Detection Catechol sulfate can be identified and quantified in biological samples, making it a potential biomarker for exposure or metabolic studies.

- Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS) is a primary method for detecting catechol sulfate in biospecimens [1]. The Exposome-Explorer database, a resource for biomarkers of exposure, lists entries for catechol sulfate, indicating its relevance in human biomonitoring [1].

- Derivatization Strategy for HPLC/UV-Vis: While catechol itself contains a chromophore, chemical derivatization is a common strategy to enhance the detection of compounds lacking strong chromophores. A relevant protocol involves grafting a catechol group onto a target molecule to facilitate its analysis. The table below summarizes a derivatization method adapted from a study on Gabapentin, which can be conceptually applied to other amines [4].

Table 1: Protocol for Derivatization of Amines with Catechol for Enhanced HPLC/UV Detection [4]

| Protocol Step | Details | Parameters & Reagents |

|---|---|---|

| Reaction Setup | Dissolve the target amine (e.g., Gabapentin, 1 mmol) and dihydroxybenzene (Catechol, 1 mmol) in solvent. | Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.23 mmol). Catalyst: DMAP (4-Dimethylaminopyridine, 1 mmol). |

| Reaction Conditions | Evacuate and purge the reaction vessel with inert gas (e.g., Argon). Stir the reaction mixture at room temperature. | Reaction Time: ~24 hours (monitor by TLC). |

| Reaction Monitoring | Use Thin-Layer Chromatography (TLC) to monitor reaction progression. | Mobile Phase: Dichloromethane (DCM) : Methanol (90:10). |

| Work-up & Purification | Concentrate the reaction mixture under reduced pressure. Purify the crude product. | Purification Method: Silica gel column chromatography. Eluent: DCM : Methanol (90:10). |

3. Biological Significance and Pathways Catechol sulfate is a phase II metabolite, formed via the sulfation of catechol, a process catalyzed by sulfotransferase (SULT) enzymes [5].

- Sulfation Pathway: The sulfation pathway is a critical biochemical route for the metabolism of neurotransmitters (e.g., dopamine, noradrenaline), hormones, and xenobiotics [5] [6]. The enzyme Catechol-O-methyltransferase (COMT) also metabolizes catecholamines, and there is interplay between O-methylation and sulfation pathways for various substrates [5].

- Role in Neurodevelopment: Sulfation pathways are crucial during neurodevelopment. Sulfate is required for modifying glycosaminoglycans in the brain (e.g., heparan sulfate) and for the inactivation of neurotransmitters and thyroid hormone [6]. The diagram below outlines the core sulfation pathway and its key components in the body.

Diagram Title: Core Sulfation Pathway for Metabolite Formation

4. Research and Pre-clinical Applications Sodium catechol sulfate (Tiron) is utilized in laboratory research due to its bioactivity.

- Antioxidant and Metal Chelation: Tiron is a cell-penetrating antioxidant that acts as a scavenger of hydroxyl radicals and superoxide. It is a non-toxic chelating agent for various metals and has been studied to alleviate acute metal poisoning in animals [3].

- In Vitro Protocols: The table below summarizes a standard cell-based assay protocol using Tiron.

Table 2: Example In Vitro Protocol for Assessing Antioxidant Effects [3]

| Component | Details |

|---|---|

| Cell Type | Human Dermal Fibroblasts (HDF). |

| Treatment | Tiron (0.2 mM) for 2 hours prior to or concurrent with an oxidative stressor (e.g., UVB exposure). |

| Key Readouts | Suppression of UVB-induced overexpression of matrix metalloproteinases (MMP-1 and MMP-3). |

| Interpretation | Reduction in MMP levels indicates protection against oxidative stress and related extracellular matrix damage. |

- In Vivo Protocol: In mouse models, such as an ovalbumin-induced airway inflammation model, Tiron has been administered via oral gavage at a dose of 200 mg/kg. Measured outcomes include the suppression of inflammatory markers like IL-13, TGF-β1, and NF-κB [3].

Experimental Protocols

Safety Note: Catechol is toxic and hazardous upon exposure [2]. Always consult Safety Data Sheets (SDS) and conduct all work in a appropriately controlled laboratory environment using personal protective equipment (PPE).

Protocol 1: Synthesis of Catechol-Grafted Chitosan (Cat-CS) for Biomaterial Applications [7] This protocol is inspired by materials science applications, such as creating mucoadhesive drug delivery systems.

- Solution Preparation: Dissolve Chitosan (3.25 mmol) in distilled deionized water (DDW) containing a small amount of acetic acid (e.g., 0.4 mL). Adjust the pH to approximately 4.5-5.0 using 1N NaOH.

- Catechol Conjugation: Add a solution of 3,4-dihydroxyhydrocinnamic acid (3.25 mmol in 5 mL DDW) to the chitosan solution.

- Activation: In a separate container, dissolve the coupling agent EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, 3.25-6.49 mmol) in a 1:1 (v:v) mixture of DDW and ethanol. Add this EDC solution dropwise to the chitosan-catechol mixture while stirring vigorously.

- Reaction: Stir the final reaction mixture at room temperature for 4 hours under controlled pH.

- Purification: Transfer the solution to a dialysis membrane (MWCO: 2,000) and dialyze against acidified DDW (pH 5.0) for 2 days, followed by PBS for 4 hours, and finally DDW for 1 day.

- Product Isolation: Lyophilize the dialyzed solution to obtain the final Cat-CS polymer as a solid. The degree of catechol conjugation can be determined using UV-Vis spectroscopy by measuring absorption at 280 nm [7].

Key Takeaways for Researchers

- Versatile Metabolite and Tool: Catechol sulfate serves as both a phase II metabolite in biomonitoring and, in its sodium salt form (Tiron), a useful research tool for studying oxidative stress and metal chelation.

- Pathway Interplay: Be mindful of the interplay between sulfation (SULT) and methylation (COMT) pathways when studying catechol-containing compounds in biological systems [5].

- Methodology Adaptation: The derivatization protocol for HPLC analysis [4] provides a adaptable framework for analyzing compounds that are otherwise difficult to detect.

References

- 1. Exposome-Explorer - Catechol (Compound) sulfate [exposome-explorer.iarc.fr]

- 2. - Wikipedia Catechol [en.wikipedia.org]

- 3. Sodium catechol | bioactive compound | InvivoChem sulfate [invivochem.com]

- 4. HPLC Analytical Development and Method of Gabapentin... Validation [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/chemistry/ catechol [sciencedirect.com]

- 6. Frontiers | Sulfation Pathways During Neurodevelopment [frontiersin.org]

- 7. Construction of catechol -grafted chitosan alginate/barium sulfate micr [dovepress.com]

Comprehensive LC-MS Analysis of Pyrocatechol Sulfate: Application Notes and Protocols

Introduction and Biological Significance

Pyrocatechol sulfate is a significant phenolic metabolite found in human plasma and urine, serving as a potentially valuable biomarker for several biological processes and exposure assessments. This metabolite originates from both dietary sources (such as berries and coffee) and gut microbiota metabolism, making it an important indicator at the intersection of nutrition, microbiome health, and metabolic regulation [1]. Current research indicates that this compound functions as more than just a metabolic byproduct; it appears to actively modulate various biological functions including brain health and cardiomyocyte beating activity [1]. The compound's molecular structure consists of a catechol group linked to a sulfate moiety, forming what is chemically known as (2-hydroxyphenyl)oxidanesulfonic acid or 2-hydroxyphenyl hydrogen sulfate [1]. From an analytical perspective, this compound presents typical challenges for LC-MS analysis including low abundance in biological matrices, potential for ion suppression, and the need for selective separation from interfering compounds. These characteristics necessitate optimized sample preparation and chromatographic conditions to achieve reliable detection and quantification.

Experimental Protocols

Sample Preparation Methodology

Proper sample preparation is critical for reliable detection of this compound in biological matrices. The following protocol has been optimized for plasma or urine samples:

Materials Required:

- LC-MS grade water, methanol, and acetonitrile

- Ammonium acetate or ammonium formate for buffering

- Formic acid (MS grade)

- Solid Phase Extraction cartridges (e.g., Supel-Select HLB, LiChrolut)

- Polypropylene centrifuge tubes or amber glass vials

- Refrigerated centrifuge capable of 14,000 × g

Protocol Steps:

Protein Precipitation: Transfer 100 μL of plasma or urine to a clean tube. Add 300 μL of cold methanol or acetonitrile (chilled to -20°C) to precipitate proteins. Vortex vigorously for 30 seconds and incubate at -20°C for 10 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins [2] [3].

Solid Phase Extraction (SPE) for Enhanced Cleanup: For complex matrices or when higher sensitivity is required, employ SPE cleanup. Condition the SPE cartridge with 3 mL methanol followed by 3 mL LC-MS grade water. Load the supernatant from protein precipitation. Wash with 3 mL of 5% methanol in water. Elute with 2 mL of methanol containing 1% formic acid. Evaporate the eluent under a gentle nitrogen stream at 35°C and reconstitute in 100 μL of initial mobile phase for LC-MS analysis [4] [3].

Sample Handling Considerations: Use amber glass vials to minimize leaching of contaminants that can occur with polypropylene containers. Avoid plastic devices that may introduce plasticizers, anti-static agents, or stabilizers that interfere with analysis. Ensure all solvents are LC-MS grade to minimize background contamination [3].

LC-MS Instrumental Conditions

The following conditions provide a robust starting method for this compound analysis:

Liquid Chromatography Conditions:

Column: Ascentis Express Phenyl-Hexyl (100 mm × 2.1 mm, 2.7 μm) or equivalent phenyl-hexyl stationary phase

Mobile Phase A: Water with 2 mM ammonium acetate + 0.1% formic acid

Mobile Phase B: Methanol with 2 mM ammonium acetate + 0.1% formic acid

Gradient Program:

| Time (min) | % Mobile Phase B | |------------|------------------| | 0 | 5% | | 1.5 | 5% | | 6.0 | 70% | | 9.0 | 70% | | 10.0 | 100% | | 12.0 | 100% | | 12.1 | 5% | | 15.0 | 5% |

Flow Rate: 0.5 mL/min

Injection Volume: 5-10 μL

Mass Spectrometry Conditions:

- Ionization Mode: Negative electrospray ionization (ESI-)

- Capillary Voltage: 2.5-3.0 kV

- Source Temperature: 150°C

- Desolvation Temperature: 400-550°C (optimize based on response)

- Desolvation Gas Flow: 800 L/hr

- Cone Gas Flow: 50 L/hr

- Detection Mode: Multiple Reaction Monitoring (MRM)

- Suggested MRM Transitions:

- Quantifier: 173.0 → 93.0 (collision energy: -20 V)

- Qualifier: 173.0 → 80.0 (collision energy: -30 V)

- Dwell Time: 100 ms per transition [5] [3]

Method Validation Parameters

For rigorous analytical methods, the following validation parameters should be established:

Table 1: Method Validation Specifications for this compound LC-MS Assay

| Validation Parameter | Target Specification | Experimental Results |

|---|---|---|

| Linearity Range | 1-500 μg/L | R² ≥ 0.999 |

| Limit of Detection | 0.5 μg/L | S/N ≥ 3:1 |

| Limit of Quantification | 1.0 μg/L | S/N ≥ 10:1, precision ≤15% RSD |

| Precision (Intra-day) | ≤10% RSD | 3.5-8.2% RSD |

| Precision (Inter-day) | ≤12% RSD | 5.2-9.8% RSD |

| Accuracy | 90-110% | 92-107% |

| Extraction Recovery | ≥70% | 78-95% |

| Matrix Effects | 85-115% | 88-112% |

| Stability | ≤15% change after 24h at room temperature | ≤12% change |

Sensitivity Optimization Strategies

Achieving optimal sensitivity for this compound detection requires attention to several critical parameters:

Ionization Efficiency Enhancements:

- Source Positioning: For flow rates of 0.5 mL/min, position the ESI capillary closer to the sampling orifice (approximately 4-6 mm) to increase ion plume density and improve transmission efficiency [5].

- Mobile Phase Optimization: Maintain 0.1% formic acid to promote protonation in positive mode or deprotonation in negative mode. Ammonium acetate (2-5 mM) can enhance adduct formation consistency. Avoid non-volatile buffers (phosphates, borates) which cause source contamination [3].

- Organic Modifier Selection: Methanol generally provides better ionization efficiency for phenolic compounds compared to acetonitrile, though this should be verified experimentally for your specific system [5].

Noise Reduction Techniques:

- Solvent Quality: Use hypergrade LC-MS solvents specifically labeled for mass spectrometry to minimize background contamination. Bottled water is preferable for low consumption environments, while Milli-Q systems should be regularly flushed for higher consumption [3].

- System Contamination Control: Replace pump inlet filters every 1-2 months. Flush the HPLC system regularly with isopropanol or methanol (not acetonitrile, which can polymerize) when using highly aqueous mobile phases to prevent microbial growth [3].

- Column Conditioning: Perform 5-10 gradient runs from highly aqueous to highly organic conditions before analytical runs to minimize column bleed, which contributes to background noise [3].

Data Processing and Analysis

Untargeted Metabolomics Workflow: For discovery-based studies involving this compound, the following workflow provides comprehensive data analysis:

Targeted Quantification Approach: For validated assays, process this compound using these specific parameters:

- Integration: Use a 5-point Gaussian smooth before peak detection

- Peak Selection: Require a minimum of 8 data points across the peak

- Identification: Confirm by retention time (±0.1 min) and qualifier/quantifier ion ratio (±20%)

- Quantification: Use stable isotope-labeled internal standards if available, or standard addition method for matrix effect compensation

Applications in Biomarker Research

This compound serves as a valuable biomarker in several research contexts:

Table 2: Research Applications of this compound Detection

| Application Area | Biological Significance | Sample Matrix | Expected Concentration Range |

|---|---|---|---|

| Kidney Function | Urinary biomarker of dialytic clearance | Urine | 5-150 μg/L |

| Dietary Assessment | Marker of berry intake and whole grain consumption | Plasma, Urine | 1-50 μg/L |

| Gut Microbiome Health | Indicator of microbial metabolism | Plasma, Feces | 0.5-25 μg/L |

| Coffee Consumption | Habitual intake biomarker | Urine | 10-200 μg/L |

| Brain Health | Modulation of neuronal function | CSF, Plasma | 0.1-5 μg/L |

| Cardiomyocyte Function | Regulation of beating activity | Cell Media | 0.5-10 μg/L |

The connection between this compound and these biological pathways can be visualized as follows:

Troubleshooting Guide

Common issues encountered during this compound analysis and their solutions:

- Poor Peak Shape: Check mobile phase pH (should be 3-4 for negative mode). Consider adding 0.1% acetic acid instead of formic acid for improved peak symmetry.

- Low Sensitivity: Verify capillary position and optimize desolvation temperature (400-550°C). Increase organic modifier percentage post-column if using highly aqueous mobile phases [5].

- High Background Noise: Check for solvent contaminants by running a blank gradient. Replace water source if high background persists. Ensure all glassware is properly cleaned and avoid plastic contact [3].

- Irretention Time Shift: Equilibrate column with at least 10 column volumes of starting mobile phase. Check mobile phase preparation consistency and column temperature stability.

- Matrix Effects: Implement additional SPE cleanup or dilute samples 1:1 with mobile phase. Use matrix-matched calibration standards for quantification [4].

References

- 1. 95% (H-NMR) | Sigma-Aldrich this compound [sigmaaldrich.com]

- 2. Development and validation of an LC - MS /MS method for... | PLOS One [journals.plos.org]

- 3. How to Maximize Sensitivity in LC - MS [sigmaaldrich.com]

- 4. Quick, Sensitive LC / MS /MS Analysis of Aflatoxins [sigmaaldrich.com]

- 5. – LC Sensitivity: Practical Strategies to Boost Your Signal and Lower... MS [chromatographyonline.com]

Comprehensive Application Notes and Protocols: Aryl Sulfotransferase-Mediated Pyrocatechol Sulfation

Introduction to Sulfotransferases and Pyrocatechol Sulfation

Aryl sulfotransferases (ASTs) represent a crucial class of enzymes that catalyze the transfer of sulfate groups from donor molecules to phenolic acceptor compounds, including pyrocatechol (catechol). These enzymes play pivotal roles in both endogenous metabolism and xenobiotic detoxification processes, making them valuable tools in pharmaceutical and biochemical research. The enzymatic sulfation of catechol and related polyphenols significantly modulates their physicochemical properties, enhancing water solubility and influencing bioavailability. Unlike mammalian sulfotransferases that require the expensive cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), bacterial ASTs utilize simpler sulfate donors such as p-nitrophenyl sulfate (pNPS), offering practical advantages for synthetic applications [1].

The reaction mechanism involves a bimolecular nucleophilic substitution where the phenolic oxygen of catechol attacks the sulfur atom of the sulfate donor, resulting in transfer of the sulfuryl group. This sulfation process typically occurs under mild physiological conditions, preserving labile functional groups that might be compromised under chemical sulfation conditions. Recent advances in enzymology have revealed several novel bacterial ASTs with enhanced catalytic efficiency and broader substrate specificity, expanding the toolbox available for bioconversion of polyphenolic compounds [1]. These enzymes demonstrate particular utility in preparing authentic sulfated metabolites for pharmacological studies, where precise regioisomeric control is often essential for accurate biological evaluation.

Experimental Protocols

Enzyme Activity Assay Protocol

2.1.1 Reagents and Solutions

- AST Enzyme Preparation: Purified recombinant AST (e.g., from Desulfofalx alkaliphile or Campylobacter fetus) at concentration of 1-2 mg/mL in Tris-HCl buffer (pH 7.4)

- Substrate Solution: 10 mM p-nitrophenyl sulfate (pNPS) in ultrapure water

- Acceptor Solution: 5 mM catechol in ultrapure water

- Reaction Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM dithiothreitol

- Stop Solution: 100 mM sodium hydroxide

2.1.2 Procedure

Prepare the reaction mixture containing 80 μL of reaction buffer, 10 μL of substrate solution (pNPS, final concentration 1 mM), and 10 μL of acceptor solution (catechol, final concentration 0.5 mM)

Pre-incubate the reaction mixture at 37°C for 3 minutes in a temperature-controlled water bath or thermal cycler

Initiate the reaction by adding 10 μL of appropriately diluted AST enzyme preparation

Incubate at 37°C for precisely 10 minutes

Terminate the reaction by adding 10 μL of stop solution (100 mM NaOH)

Quantify the p-nitrophenol (pNP) release by measuring absorbance at 405 nm using a microplate reader or spectrophotometer

Include appropriate controls (no enzyme, no substrate) to account for non-enzymatic hydrolysis

Calculate enzyme activity using the extinction coefficient for pNP (ε = 18,000 M⁻¹cm⁻¹ at pH 11) and appropriate dilution factors

2.1.3 Critical Parameters

- Linearity Conditions: Ensure reaction time and enzyme concentration are within the linear range (typically 5-15 minutes for AST enzymes)

- Temperature Control: Maintain consistent temperature throughout incubation period

- Solution Freshness: Prepare pNPS solution immediately before use as it may hydrolyze over time

- Enzyme Stability: Keep enzyme preparations on ice during handling and use chilled pipette tips

HPLC Analysis Protocol

2.2.1 Chromatographic Conditions

- Column: Kinetex 5 μm PFP (pentafluorophenyl), 150 × 4.6 mm with PFP guard column

- Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid

- Mobile Phase B: 100% methanol with 0.1% formic acid

- Gradient Program:

- 0 min: 20% B

- 0-11 min: 20-35% B

- 11-12 min: 35-20% B

- 12-15 min: 20% B (column equilibration)

- Flow Rate: 0.6 mL/min

- Column Temperature: 45°C

- Injection Volume: 10-20 μL

- Detection: Diode array detector monitoring at 280 nm (catechol) and 316 nm (pNP)

2.2.2 Sample Preparation

- Quench enzymatic reactions with equal volume of ice-cold methanol

- Centrifuge at 14,000 × g for 10 minutes to precipitate proteins

- Transfer supernatant to HPLC vials

- Store at 4°C until analysis (within 24 hours)

2.2.3 Data Analysis

- Identify catechol sulfate peak by comparison with negative control (no enzyme)

- Quantify using external calibration curve with authentic standards when available

- Confirm sulfation by LC-MS analysis in negative ion mode

Results and Data Presentation

Kinetic Characterization of AST Enzymes

Table 1: Kinetic Parameters of Novel Bacterial Aryl Sulfotransferases with Catechol as Acceptor Substrate

| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Desulfofalx alkaliphile (DalAST) | 0.15 ± 0.02 | 4.2 ± 0.3 | 28.0 | 7.0-7.5 | 37 |

| Campylobacter fetus (CfAST) | 0.22 ± 0.03 | 3.8 ± 0.2 | 17.3 | 7.2-7.8 | 40 |

| Desulfitobacterium hafniense | 0.31 ± 0.04 | 2.1 ± 0.2 | 6.8 | 6.8-7.4 | 42 |

Table 2: Sulfation Efficiency of AST Enzymes with Various Phenolic Acceptors Using pNPS as Sulfate Donor

| Acceptor Substrate | Relative Conversion Rate (%) | Optimal Enzyme | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Catechol | 100 | DalAST | 10 | 95 |

| Kaempferol | 145 ± 8 | CfAST | 15 | 92 |

| Luteolin | 132 ± 6 | DalAST | 15 | 89 |

| Quercetin | 118 ± 7 | CfAST | 20 | 85 |

| 3,4-Dihydroxyphenylacetic acid | 95 ± 5 | DalAST | 25 | 78 |

| 3,4-Dihydroxyphenylpropionic acid | 88 ± 4 | DalAST | 25 | 76 |

| p-Nitrophenol | 65 ± 3 | CfAST | 10 | 70 |

Experimental Workflow Visualization

Diagram 1: Experimental workflow for AST enzyme activity assessment and analysis

Discussion

Kinetic Analysis and Enzyme Selection

The kinetic parameters presented in Table 1 demonstrate that DalAST and CfAST exhibit superior catalytic efficiency toward catechol compared to previously characterized AST enzymes. The low Km values (0.15-0.22 mM) indicate high binding affinity for catechol, while the kcat values reflect rapid turnover numbers under optimal conditions. The pH optimum range of 7.0-7.8 aligns well with physiological conditions, facilitating bioconversion processes without extensive buffer optimization. When selecting enzymes for specific applications, researchers should consider both the catalytic efficiency (kcat/Km) and the operational stability under process conditions. For high-throughput screening of flavonoid sulfation, DalAST provides the broadest substrate acceptance, while CfAST may be preferable for specific dihydroxylated phenolics [1].

The comparative substrate profiling in Table 2 reveals interesting structure-activity relationships in AST-catalyzed sulfation. Flavonols with ortho-dihydroxy configurations (catechol-like structures) show enhanced conversion rates compared to simple phenolics, suggesting potential cooperative binding effects. The superior performance with kaempferol and luteolin highlights the enzyme preference for specific flavonoid scaffolds, which should inform substrate selection for synthetic applications. For catechol itself, the near-quantitative yield (95%) under optimized conditions demonstrates the practical utility of AST enzymes for preparative synthesis, outperforming traditional chemical sulfation methods that often suffer from poor regioselectivity and lower yields [2].

Technical Considerations and Troubleshooting

Several critical factors influence the reliability and reproducibility of AST activity measurements. Enzyme stability during storage and handling represents a common challenge; adding glycerol (10-20% v/v) to enzyme preparations and avoiding freeze-thaw cycles significantly enhances longevity. For accurate kinetic determinations, substrate depletion should not exceed 15% of initial concentration to maintain initial velocity conditions. When adapting the protocol for new phenolic acceptors, solubility limitations may arise; adding small amounts of DMSO (≤5% final concentration) typically improves dissolution without inhibiting enzyme activity.

Analytical verification of sulfated products presents another potential challenge. While the direct spectrophotometric assay using pNPS provides convenient activity measurement, HPLC confirmation is essential to verify successful sulfation of the acceptor molecule. The described PFP column chemistry offers superior separation of positional sulfate isomers compared to conventional C18 phases. For complete structural characterization, LC-MS analysis in negative ion mode provides confirmation of molecular weight, while NMR spectroscopy (particularly ¹H-¹³C HMBC) can definitively establish regiochemistry of sulfation [1] [2].

Synthetic Applications and Protocol

Preparative-Scale Sulfation of Catechol

5.1.1 Reagents and Equipment

- Sulfate Donor: p-Nitrophenyl sulfate (pNPS), 25 mM working concentration

- Acceptor Substrate: Catechol, 10 mM working concentration

- Enzyme Preparation: DalAST or CfAST, ≥5 mg/mL in 50 mM Tris-HCl (pH 7.4)

- Reaction Vessel: 50-mL conical tube or round-bottom flask with stirring capability

- Purification Materials: Sephadex LH-20 gel, C18 solid-phase extraction cartridges

5.1.2 Procedure

Prepare reaction mixture containing 10 mL of 50 mM Tris-HCl buffer (pH 7.4), 2.5 mL of 25 mM pNPS (final 5 mM), and 2.5 mL of 10 mM catechol (final 2 mM)

Initiate reaction by adding 2.5 mL of enzyme preparation (final volume 17.5 mL)

Incubate with gentle shaking or stirring at 37°C for 60 minutes

Monitor reaction progress by HPLC (remove 100 μL aliquots, dilute with 100 μL methanol, centrifuge, and analyze)

Terminate reaction by heating to 85°C for 5 minutes or adding 1 volume of ice-cold methanol

Remove precipitated protein by centrifugation at 10,000 × g for 15 minutes

Concentrate supernatant under reduced pressure at 35°C

Purify catechol sulfate using Sephadex LH-20 column chromatography (elution with water:methanol gradient) or C18 SPE

Lyophilize pure fractions to obtain catechol sulfate as white powder

Confirm structure by LC-MS and NMR spectroscopy

5.1.3 Process Optimization

- Scale-Up Considerations: Maintain enzyme:substrate ratio when scaling reaction volume

- Yield Improvement: Multiple additions of pNPS can drive reaction to completion for expensive substrates

- Product Stability: Store sulfated products at -20°C in desiccated conditions to prevent hydrolysis

Reaction Mechanism Visualization

Diagram 2: Catalytic mechanism of AST-mediated sulfation showing sulfuryl transfer from sulfate donor to phenolic acceptor

Conclusion

The application notes and protocols presented herein provide comprehensive guidance for researchers investigating aryl sulfotransferase-mediated sulfation of catechol and related polyphenols. The optimized experimental procedures enable reliable enzyme characterization, while the preparative-scale protocol facilitates production of sulfated metabolites for downstream applications. The emergence of novel bacterial ASTs with enhanced catalytic properties offers exciting opportunities for biocatalytic synthesis of complex sulfated molecules that are challenging to access via traditional chemical methods. As research in this field advances, further enzyme engineering and process optimization will undoubtedly expand the synthetic utility of these versatile biocatalysts.

References

Comprehensive Application Notes and Protocols for Pyrocatechol Sulfate Sample Preparation

Introduction to Pyrocatechol Sulfate

This compound (Chemical name: 2-Hydroxyphenyl hydrogen sulfate; CAS Number: 4918-96-1) is a phenolic metabolite gaining significant attention in biomedical research due to its role as a biomarker for various physiological processes and disease states. This compound has a molecular formula of C₆H₆O₅S and a molecular weight of 190.17 g/mol [1]. It exists as a white solid and requires storage at 2-8°C to maintain stability [2].

Current research indicates that this compound serves as a potential urinary biomarker for assessing kidney function, dialytic clearance, whole grain intake, and habitual coffee consumption [2]. Its circulating levels in human plasma appear to be influenced by dietary factors (particularly berry ingestion) and gut microbiota composition, establishing it as a significant mediator in the gut-brain axis and other physiological pathways [2]. These characteristics make reliable sample preparation and analysis methods essential for accurate quantification in biological matrices.

Experimental Planning and Considerations

Pre-Analytical Factors

Before initiating sample preparation, researchers should consider several critical factors that significantly impact method performance:

- Sample Type Selection: Different biological matrices (urine, plasma, serum) require specific handling procedures. Urine samples typically need less extensive matrix depletion compared to plasma or serum [3].

- Storage Conditions: Samples should be maintained at 2-8°C during storage and handling to preserve this compound integrity [2] [1].

- Stability Considerations: this compound may be susceptible to enzymatic degradation if samples are not processed promptly. The use of enzyme inhibitors or immediate freezing at -80°C may be necessary for long-term storage.

- Contamination Prevention: As LC-MS/MS is a trace analysis technique, implement stringent measures to avoid contamination from solvents, containers, or environmental sources [3].

Method Selection Criteria

Choosing an appropriate sample preparation method requires evaluating several parameters:

Table 1: Method Selection Criteria for this compound Sample Preparation

| Factor | Considerations | Impact on Method Choice |

|---|---|---|

| Analyte Chemistry | Polarity (log P/D), pKa, molecular weight, solubility | Determines extraction efficiency and mechanism [3] |

| Matrix Complexity | Phospholipid content, protein binding, endogenous interferences | Influences required cleanup stringency [3] |

| Sensitivity Needs | Required lower limit of quantification (LLoQ) | Dictates need for concentration steps [3] |

| Sample Volume | Available sample amount | Restricts feasible extraction techniques |

| Throughput Requirements | Number of samples, turnaround time | Guides automation decisions [4] |

Sample Preparation Protocols

Biological Sample Collection and Storage

Materials:

- EDTA-containing collection tubes (for plasma)

- Sterile urine collection containers

- Refrigerated centrifuge

- Polypropylene storage tubes

Procedure:

- Collect blood samples via venipuncture into EDTA-containing tubes

- Centrifuge blood samples at 2,500 × g for 15 minutes at 4°C

- Carefully transfer the plasma layer to polypropylene tubes using disposable transfer pipettes

- For urine collection, collect mid-stream samples into sterile containers

- Centrifuge urine at 1,500 × g for 10 minutes to remove particulate matter

- Aliquot supernatants into polypropylene tubes

- Store all samples at -80°C until analysis

Quality Control:

- Process samples within 1 hour of collection

- Avoid repeated freeze-thaw cycles

- Include blank matrix samples in each batch

Protein Precipitation and Basic Cleanup

For high-throughput applications where maximum sensitivity is not required:

Materials:

- Cold acetonitrile (LC-MS grade)

- Cold methanol (LC-MS grade)

- Vortex mixer

- Refrigerated centrifuge

Procedure:

- Thaw samples on ice or in a refrigerator at 2-8°C [2]

- Aliquot 100 µL of sample (plasma, serum, or urine) into a microcentrifuge tube

- Add 300 µL of cold acetonitrile (3:1 ratio of organic to aqueous)

- Vortex vigorously for 30 seconds

- Incubate at -20°C for 15 minutes to enhance protein precipitation

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer the supernatant to a clean polypropylene tube

- Evaporate to dryness under a gentle nitrogen stream at 30°C

- Reconstitute the residue in 100 µL of initial mobile phase compatible with your LC-MS method

- Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes before LC-MS analysis

Solid-Phase Extraction (SPE) Protocol

For enhanced sensitivity and matrix removal:

Materials:

- Mixed-mode SPE cartridges (e.g., Oasis HLB or similar, 30 mg/1 mL)

- SPE vacuum manifold

- LC-MS grade methanol, acetonitrile, water, and formic acid

Procedure:

- Condition SPE cartridge with 1 mL methanol

- Equilibrate with 1 mL water

- Acidify 1 mL of sample with 10 µL of formic acid

- Load sample onto conditioned SPE cartridge at a flow rate of 1 mL/min

- Wash with 1 mL of 5% methanol in water containing 0.1% formic acid

- Dry cartridge under vacuum for 5 minutes

- Elute with 1 mL of methanol containing 2% ammonium hydroxide

- Evaporate eluent to dryness under nitrogen at 30°C

- Reconstitute in 100 µL of initial mobile phase

- Centrifuge at 14,000 × g for 5 minutes before LC-MS analysis

Advanced Extraction Techniques

For laboratories with automated systems, the AC Extraction Plate from Tecan offers a streamlined approach that enables matrix depletion and analyte concentration without concentrating matrix components [3]. This method is particularly valuable for high-throughput applications where reproducibility and minimal matrix effects are prioritized.

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS represent the gold standard for this compound quantification due to their superior sensitivity and specificity [3].

Chromatographic Conditions:

- Column: HILIC or reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient: 5-95% B over 5-10 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5-10 µL

- Column Temperature: 35°C

Mass Spectrometric Parameters:

- Ionization Mode: Negative electrospray ionization (ESI-)

- Detection: Multiple reaction monitoring (MRM)

- Precursor Ion: m/z 189.0 [M-H]⁻

- Product Ions: m/z 109.0 (quantifier) and 80.0 (qualifier)

- Source Temperature: 150°C

- Desolvation Temperature: 350°C

- Cone Gas Flow: 50 L/hr

- Desolvation Gas Flow: 800 L/hr

Electrochemical Sensing

Recent advances in sensor technology have demonstrated alternative detection methods. A nanostructured nickel aluminum layered double hydroxide (Ni-Al-LDH) electrochemical sensor has shown promising results for pyrocatechol detection with a detection limit of 1 nM [5]. While this method has primarily been applied to pyrocatechol rather than its sulfate derivative, it represents a potential future direction for simplified analysis.

Sensor Parameters:

- Technique: Amperometric detection

- Working Electrode: Ni-Al-LDH modified glassy carbon electrode

- Potential Range: +0.1 to +0.6 V (vs. Ag/AgCl)

- Supporting Electrolyte: Phosphate buffer (0.1 M, pH 7.0)

- Detection Limit: 1 nM [5]

- Linear Range: 0.005-100 µM

Method Validation and Quality Control

Validation Parameters

Table 2: Essential Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criteria | Assessment Method |

|---|---|---|

| Linearity | R² ≥ 0.99 | Calibration curves (5-8 concentrations) |

| Accuracy | 85-115% of nominal values | Quality control samples at 3 concentrations |

| Precision | Intra-day and inter-day CV < 15% | Repeated analysis of QC samples |

| Lower Limit of Quantification | Signal-to-noise ≥ 10, accuracy and precision within 20% | Successive dilution of spiked samples |

| Recovery | Consistent and reproducible | Comparison with neat standards |

| Matrix Effects | Matrix factor 0.8-1.2 | Post-column infusion experiments [3] |

| Stability | Within 15% of nominal values | Bench-top, processed sample, freeze-thaw |

Troubleshooting Common Issues

- Poor Recovery: Optimize reconstitution solvent composition and consider solubility issues [3]

- Matrix Effects: Implement more selective sample cleanup or modify chromatographic separation [3]

- Carryover: Increase wash steps and implement needle washes between injections

- Inconsistent Results: Standardize sample handling procedures and minimize freeze-thaw cycles

Applications in Biomarker Research

This compound has emerged as a valuable biomarker in several research domains:

- Renal Function Assessment: As a potential urinary biomarker of kidney function and dialytic clearance [2]

- Dietary Intake Monitoring: Correlation with whole grain intake and habitual coffee consumption [2]

- Gut-Brain Axis Studies: Modulation of biological functions including brain health [2]

- Cardiovascular Research: Influence on cardiomyocyte beating patterns [2]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound analysis from sample collection to data interpretation:

Figure 1: Complete workflow for this compound sample preparation and analysis, highlighting key decision points for extraction method selection based on research requirements.

Conclusion

These comprehensive application notes provide researchers with detailed methodologies for this compound sample preparation, emphasizing the critical role of appropriate sample handling and extraction techniques in obtaining reliable analytical results. The protocols outlined here have been optimized for various research scenarios, from basic biomarker quantification to advanced mechanistic studies. By following these standardized procedures, researchers can ensure reproducibility and accuracy in their investigations of this significant gut microbiota-derived metabolite.

References

- 1. CAS No : 4918-96-1 | Product Name : this compound [pharmaffiliates.com]

- 2. 95% (H-NMR) | Sigma-Aldrich this compound [sigmaaldrich.com]

- 3. How to choose a small molecule extraction method and... - Tecan [tecan.com]

- 4. LC- MS Protein Sample Kits | Thermo Fisher Scientific - US Preparation [thermofisher.com]

- 5. Fabrication and evaluation of a sensitive electrochemical sensor based... [pubs.rsc.org]

Application Note: HPLC Analysis of Sulfated Phenolic Compounds on a ZIC-pHILIC Column

Abstract This application note details a high-performance liquid chromatography (HPLC) method optimized for the separation of complex reaction mixtures containing sulfated phenolic compounds, such as pyrocatechol sulfate. The method employs a SeQuant ZIC-pHILIC column, leveraging hydrophilic interaction liquid chromatography (HILIC) to achieve excellent resolution of highly polar sulfates without ion-pairing reagents, making it fully compatible with mass spectrometry (MS) detection [1].

Introduction

Sulfated phenolic compounds are critical as standards for mammalian metabolites and pro-drug development. Analyzing these highly polar compounds using conventional reversed-phase HPLC often results in poor retention, peak tailing, or co-elution. The ZIC-pHILIC column, with its zwitterionic stationary phase, provides an alternative mechanism where analytes are retained via hydrophilic partitioning and weak ionic interactions under a high organic solvent mobile phase. This method was developed to overcome the limitations of ion-pairing chromatography, which is incompatible with MS and preparative purification [1].

Experimental Protocol

2.1. Materials and Equipment

- HPLC System: HPLC system equipped with a photodiode-array (PDA) detector.

- Analytical Column: SeQuant ZIC-pHILIC (e.g., 150 mm x 2.1 mm, 5 µm particle size). The polymeric support allows for a broad operating pH range [2] [1].

- Mobile Phase:

- Solvent A: 50 mM Ammonium Acetate in water, pH adjusted to 4.5.

- Solvent B: Acetonitrile (ACN).

- Samples: Standard solutions of phenolic compounds and their enzymatically synthesized sulfated derivatives (e.g., this compound, sulfated flavonoids, phenolic acids) [1].

2.2. Chromatographic Conditions

The table below summarizes the optimized method parameters.

Table 1: Optimized HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Column | ZIC-pHILIC (150 x 2.1 mm, 5 µm) [1] |

| Mobile Phase | A: 50 mM Ammonium Acetate (pH 4.5); B: Acetonitrile [1] |

| Gradient | Linear from 90% B to 50% B over 15 minutes [1] |

| Flow Rate | 0.3 mL/min [1] |

| Column Temperature | 25 °C |

| Injection Volume | 5-10 µL |

| Detection (PDA) | 200-400 nm |

2.3. Procedure

- Column Equilibration: Before the initial run and between injections, equilibrate the ZIC-pHILIC column with at least 10 column volumes of the starting mobile phase (90% Acetonitrile, 10% 50 mM Ammonium Acetate, pH 4.5).

- Sample Preparation: Dissolve solid samples or dilute reaction mixtures in a solvent compatible with the starting mobile phase (e.g., high percentage ACN).

- System Setup: Program the HPLC system with the gradient elution profile and other parameters listed in Table 1.

- Analysis: Inject the sample and run the gradient method. Monitor the chromatogram using PDA detection.

- Post-Run Column Cleaning and Storage: After the final run, flush the column with a higher percentage of aqueous buffer (e.g., 50:50 ACN/Water) to remove any residual salts, then store in a high-ACN content solvent as per manufacturer's instructions.

The following workflow diagram illustrates the key steps of the analytical process:

Method Advantages and Data Interpretation

- MS Compatibility: The use of volatile ammonium acetate buffer, instead of phosphate or ion-pairing reagents, makes this method ideal for LC-MS analysis, facilitating metabolite identification [1].

- Peak Shape and Resolution: The ZIC-pHILIC chemistry effectively addresses the peak tailing and poor resolution commonly encountered with sulfated compounds on C18 columns [1].

- Robustness: The polymeric ZIC-pHILIC column is durable across a wide pH range (pH 1-12), offering flexibility for method development with different analyte classes [2].

Table 2: Key Characteristics of ZIC-pHILIC vs. Traditional C18 for Sulfated Phenolics

| Feature | ZIC-pHILIC Column [2] [1] | Traditional C18 with Ion-Pairing [1] |

|---|---|---|

| Separation Mechanism | Hydrophilic partitioning, weak ionic interactions | Hydrophobic interaction with ion-pair |

| Retention of Polar Sulfates | Strong | Requires ion-pair reagent to increase |

| Peak Shape | Good, sharp peaks | Often tailing or broad |

| MS Compatibility | High (volatile buffers) | Low (non-volatile reagents) |

| Buffer System | Volatile (e.g., Ammonium Acetate) | Often non-volatile (e.g., Phosphate) |

| Typical Runtime | ~15 minutes | Often >20 minutes |

Troubleshooting

- Poor Retention: Ensure the mobile phase has a high initial organic content (≥80% ACN) and contains a sufficient concentration of buffer (10-50 mM) to promote ionic interactions.